molecular formula C33H40O21 B2442744 quercetin 3-O-sophoroside-7-O-rhamnoside CAS No. 64828-40-6

quercetin 3-O-sophoroside-7-O-rhamnoside

Cat. No.: B2442744
CAS No.: 64828-40-6
M. Wt: 772.662
InChI Key: CAXLTZYEJPQCKD-CWTHQLSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of quercetin 3-O-sophoroside-7-O-rhamnoside is primarily achieved through natural plant extraction. Common sources include citrus fruits, apples, tea, and onions . The extraction process involves isolating, purifying, and structurally identifying the compound from these natural sources .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve high-performance liquid chromatography (HPLC) and other advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-sophoroside-7-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce quercetin derivatives with enhanced antioxidant properties, while reduction reactions may yield simpler flavonoid structures .

Biological Activity

Quercetin 3-O-sophoroside-7-O-rhamnoside (Q3OSR) is a glycosylated flavonoid derived from quercetin, known for its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C33H40O21C_{33}H_{40}O_{21} and is characterized by two sugar moieties attached to the quercetin backbone. The presence of these glycosyl groups enhances its solubility and bioavailability compared to its aglycone form, quercetin .

Antioxidant Activity

Mechanisms of Action
Research indicates that Q3OSR exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A study demonstrated that treatment with Q3OSR significantly decreased reactive oxygen species (ROS) levels in model organisms, leading to improved survival rates under oxidative stress conditions .

Case Study: C. elegans Model
In a study using Caenorhabditis elegans, Q3OSR treatment resulted in a notable reduction in ROS levels by up to 49.62% at high concentrations. Additionally, it increased the nuclear localization of DAF-16, a transcription factor associated with stress resistance, suggesting that Q3OSR may enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

Q3OSR has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Research Findings
A study reported that Q3OSR significantly reduced inflammation markers in human polymorphonuclear leukocytes (PMNs), indicating its potential for therapeutic applications in inflammatory diseases .

Anticancer Properties

The anticancer potential of Q3OSR has garnered attention due to its ability to induce apoptosis in cancer cells while sparing normal cells. Various studies have explored its effects on different cancer cell lines.

Table: Anticancer Activity of Q3OSR

Cancer Cell LineConcentration (mg/mL)Viability Reduction (%)Mechanism
HL-605~30Apoptosis induction
MCF-72.5~40Cell cycle arrest
A5491.25~25ROS generation

In these studies, Q3OSR demonstrated selective cytotoxicity towards cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXLTZYEJPQCKD-SBQRELSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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